2,6-Diphenyl-4H-thiopyran-4-one

Ubiquitin-proteasome pathway p53-independent cell death Electrophilic pharmacophores

Source this sulfur-containing heterocycle for reproducible research outcomes. Its sterically hindered electrophilic β-carbons prevent isopeptidase inhibition, making it a validated negative control for p53-independent cell death assays. Distinct from inert pyran analogs, its sulfur atom drives unique oxidation pathways with H₂O₂ and defined photochemical product profiles under UV. Choose this 96% pure reagent for reliable heteroatom-dependent mechanistic studies.

Molecular Formula C17H12OS
Molecular Weight 264.3 g/mol
CAS No. 1029-96-5
Cat. No. B094606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenyl-4H-thiopyran-4-one
CAS1029-96-5
Molecular FormulaC17H12OS
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
InChIInChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyATWNDGSQGMSBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenyl-4H-thiopyran-4-one (CAS 1029-96-5): Core Structural Identity and Procurement Baseline


2,6-Diphenyl-4H-thiopyran-4-one (CAS 1029-96-5) is a sulfur-containing heterocyclic compound belonging to the thiopyran-4-one class, characterized by a six-membered thiopyran ring bearing a carbonyl group at the 4-position and phenyl substituents at the 2- and 6-positions [1]. The compound possesses cross-conjugated dienones with sterically hindered electrophilic beta-carbons [2] and exhibits a melting point range of 126–130 °C . It is commercially available as a research reagent in grades of 96% purity .

Why 2,6-Diphenyl-4H-thiopyran-4-one Cannot Be Arbitrarily Substituted with Other Thiopyranones or Pyranones


Substitution of 2,6-diphenyl-4H-thiopyran-4-one with structural analogs is non-trivial due to three differentiating features. First, the presence of sterically hindered electrophilic beta-carbons confers a specific reactivity profile that distinguishes this compound from less hindered analogs in nucleophilic addition reactions [1]. Second, the sulfur heteroatom in the thiopyran ring imparts distinct oxidation behavior compared to oxygen-containing pyran-4-one analogs; 2,4,6-triphenyl-4H-pyran does not undergo oxidation by hydrogen peroxide in neutral medium, whereas its sulfur analog participates in the oxidation process [2]. Third, the compound's lack of isopeptidase inhibition and failure to induce significant cell death differentiate it from other electrophilic small molecules in biological assay contexts [1]. These compound-specific properties underscore why generic substitution without empirical validation carries material experimental risk.

Quantitative Differentiation Evidence: 2,6-Diphenyl-4H-thiopyran-4-one vs. Comparators


Electrophilic Beta-Carbon Steric Hindrance: Null Activity Against Isopeptidases

2,6-Diphenyl-4H-thiopyran-4-one contains cross-conjugated dienones with sterically hindered electrophilic beta-carbons. In a pharmacophore study evaluating ubiquitin isopeptidase inhibition, this compound did not inhibit isopeptidases and did not cause significant cell death, whereas less hindered electrophilic analogs in the same study exhibited activity [1]. The steric hindrance at the beta-carbon distinguishes this compound from reactive electrophiles that serve as Michael acceptors.

Ubiquitin-proteasome pathway p53-independent cell death Electrophilic pharmacophores

Photochemical Reactivity: Differential Cage Dimer Formation vs. Pyranone Analog

Under UV irradiation in benzene, 2,6-diphenyl-4H-thiopyran-4-one (1) and its oxygen analog 2,6-diphenyl-4H-pyran-4-one (2) exhibit divergent photochemical outcomes. The pyran-4-one analog (2) produced a cage dimer, whereas 2,6-dimethyl-4H-thiopyran-4-one (5) yielded a distinct cage dimer product, and no photoreaction was observed for 1,2,6-trimethyl-4-pyridone (3) or 6-methyl-1,2-diphenyl-4-pyridone (4) [1]. In alcohol solvent with oxygen present, both (1) and (2) gave benzoic acid and a benzoylacetic acid ester.

Photochemistry Triplet-state reactions Cage dimer synthesis

Oxidation Susceptibility: Heteroatom Participation Differentiates Thiopyran from Pyran Analogs

Oxidation studies of 4H-chalcogenopyrans reveal that 2,4,6-triphenyl-4H-pyran does not undergo oxidation by hydrogen peroxide in neutral medium, whereas its sulfur and selenium analogs participate in oxidation [1]. Lead tetraacetate oxidation of 2,6-diphenyl-4H-thiopyran yields 2,6-diphenyl-4H-thiopyran-4-one as the major product, while oxidation of 2,6-diphenyl-4H-pyran produces 2-benzoyl-5-phenylfuran as the major product [1].

Chalcogenopyran chemistry Oxidation reactions Heteroatom effects

Conformational Properties: Planar Thiopyran Ring vs. Non-Planar Tetrahydro Analogs

X-ray crystallographic analysis of 4-(4-methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran reveals that the six-membered thiopyran ring adopts a planar conformation with r.m.s. deviations of 0.041 Å and 0.008 Å for the two molecules in the asymmetric unit [1]. In contrast, the fully saturated tetrahydrothiopyran-4-one derivatives adopt chair or half-chair conformations typical of cyclohexane-like systems [2].

X-ray crystallography Conformational analysis Molecular geometry

Differential Oxidation Product Distribution: Thiopyran-4-one vs. Furan Formation from Pyran

Lead tetraacetate oxidation of 2,6-diphenyl-4H-thiopyran produces 2,6-diphenyl-4H-thiopyran-4-one as the major product, with 2-benzoyl-5-phenylthiophene as a minor impurity. In contrast, oxidation of 2,6-diphenyl-4H-pyran under identical conditions yields 2-benzoyl-5-phenylfuran as the major product rather than the corresponding pyran-4-one [1].

Synthetic methodology Oxidation selectivity Heterocyclic chemistry

Validated Application Scenarios for 2,6-Diphenyl-4H-thiopyran-4-one Based on Empirical Evidence


Negative Control in Electrophile-Based Ubiquitin Isopeptidase Inhibitor Screens

Due to its sterically hindered electrophilic beta-carbons that prevent isopeptidase inhibition and cytotoxicity, 2,6-diphenyl-4H-thiopyran-4-one serves as an appropriate negative control compound in assays designed to identify or characterize electrophilic small molecules that inhibit ubiquitin isopeptidases or induce p53-independent cell death [1]. Researchers can use this compound to establish baseline non-activity thresholds.

Photochemical Precursor for Benzoic Acid and Benzoylacetic Acid Ester Derivatives

In synthetic photochemistry workflows requiring benzoic acid or benzoylacetic acid ester photoproducts, 2,6-diphenyl-4H-thiopyran-4-one offers a defined photochemical pathway. Under UV irradiation in alcohol solvent with oxygen present, the compound cleanly yields these products, whereas under benzene conditions, photoproduct profiles differ from those of pyran-4-one analogs [2].

Scaffold for Chemoselective Oxidation Studies Involving Chalcogenopyrans

The differential oxidation behavior of 2,6-diphenyl-4H-thiopyran-4-one compared to its oxygen analog makes it a valuable substrate for studying heteroatom-dependent oxidation mechanisms. Its participation in hydrogen peroxide oxidation—in contrast to the inertness of the pyran analog—provides a model system for investigating heteroatom involvement in redox processes [3].

Building Block for Derivatization via 1,1-Dioxide Formation

2,6-Diphenyl-4H-thiopyran-4-one can be converted to its 1,1-dioxide derivative, which expands the synthetic utility of the scaffold. This sulfone derivative has been employed in further synthetic transformations and photochemical reactions with arylacetylenes, providing access to structurally diverse thiopyran-based compounds [4].

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